

Comparative analysis of Lewis-b expression in healthy vs. diseased tissue

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Compound of Interest

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A Comparative Analysis of Lewis-b Expression: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the differential expression of glycans like the Lewis-b (Le-b) antigen in healthy versus diseased states is critical for biomarker discovery, diagnostics, and therapeutic targeting. This guide provides a comprehensive comparison of Le-b expression in various tissues, supported by experimental data and detailed methodologies.

The Lewis-b histo-blood group antigen is a fucosylated oligosaccharide present on the surface of epithelial cells and red blood cells. Its expression is dynamically regulated and often altered in pathological conditions, ranging from cancers to inflammatory diseases. These alterations can influence cell adhesion, recognition by pathogens, and cellular signaling, making Le-b a molecule of significant interest in biomedical research.

Quantitative Comparison of Lewis-b Expression

The expression of Lewis-b antigen exhibits significant variation between healthy and diseased tissues. Below is a summary of quantitative data from immunohistochemical (IHC) studies in breast and colorectal cancer.

Tissue Type	Condition	Le-b Expression Level	Key Findings
Breast Tissue	Normal/Benign	High expression in lobular and ductal epithelium.	Le-b is a common antigen on healthy breast epithelial cells.
Invasive Ductal Carcinoma	Loss of Le-b staining in 80% of cases.[1]	Reduced Le-b expression correlates with increased tumor grade.[1][2]	
Lymph Node Negative Breast Cancer	56% of carcinomas were negative for Le-b/y expression. 17% showed low expression (<25% positive cells), and 8% showed extensive expression (>75% positive cells).[3]	Higher expression of Le-b/y is associated with decreased patient survival in lymph node-negative cases. [3]	
Colorectal Tissue	Normal Proximal Colon	Abundantly expressed.[4]	Gradient expression, with high levels in the proximal and faint levels in the distal colon.[4]
Normal Distal Colon	Faintly expressed.[4]	Low baseline expression in the healthy distal colon.[4]	
Distal Colon Adenoma/Carcinoma	Increased expression with cancer progression.[4] Observed in almost all colonic carcinoma tissues, compared to 20-45% of normal tissue samples.[5]	Upregulation is driven by increased expression of fucosyltransferase enzymes (H and Se enzymes).[4]	

Lewis-b Expression in Inflammatory and Infectious Diseases

Beyond cancer, aberrant Le-b expression is implicated in inflammatory and infectious diseases.

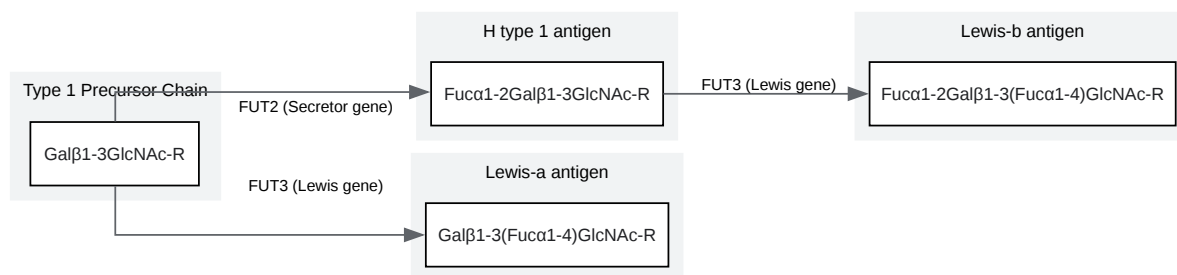
- **Helicobacter pylori Infection and Gastritis:** The Le-b antigen serves as a crucial receptor for the bacterium *Helicobacter pylori* in the gastric mucosa.[\[6\]](#)[\[7\]](#) The binding is mediated by the bacterial adhesin BabA.[\[1\]](#) This interaction is a key step in the colonization of the stomach by *H. pylori*, which can lead to chronic gastritis, peptic ulcers, and an increased risk of gastric adenocarcinoma.[\[6\]](#)[\[8\]](#) Studies have shown that expression of Le-b is significantly associated with *H. pylori* infection.[\[9\]](#) In patients with gastric cancer, the frequency of Le-b expression is significantly lower in intestinal metaplasia and carcinoma compared to chronic gastritis.[\[9\]](#)
- **Inflammatory Bowel Disease (IBD):** The role of Le-b in IBD (Crohn's disease and ulcerative colitis) is an active area of research. The fucosyltransferase genes FUT2 and FUT3, which control Le-b synthesis, are located in a genomic region associated with IBD susceptibility.[\[4\]](#) Polymorphisms in these genes can alter the gut microbiota composition and have been linked to IBD.[\[10\]](#) One study in a Chinese population found that a polymorphism in the FUT3 gene is associated with susceptibility to both ulcerative colitis and Crohn's disease.[\[10\]](#) Another study reported increased expression of FUT3 in patients with Crohn's disease.[\[11\]](#) This suggests that altered fucosylation and Le-b expression in the intestinal mucosa may contribute to the pathogenesis of IBD.

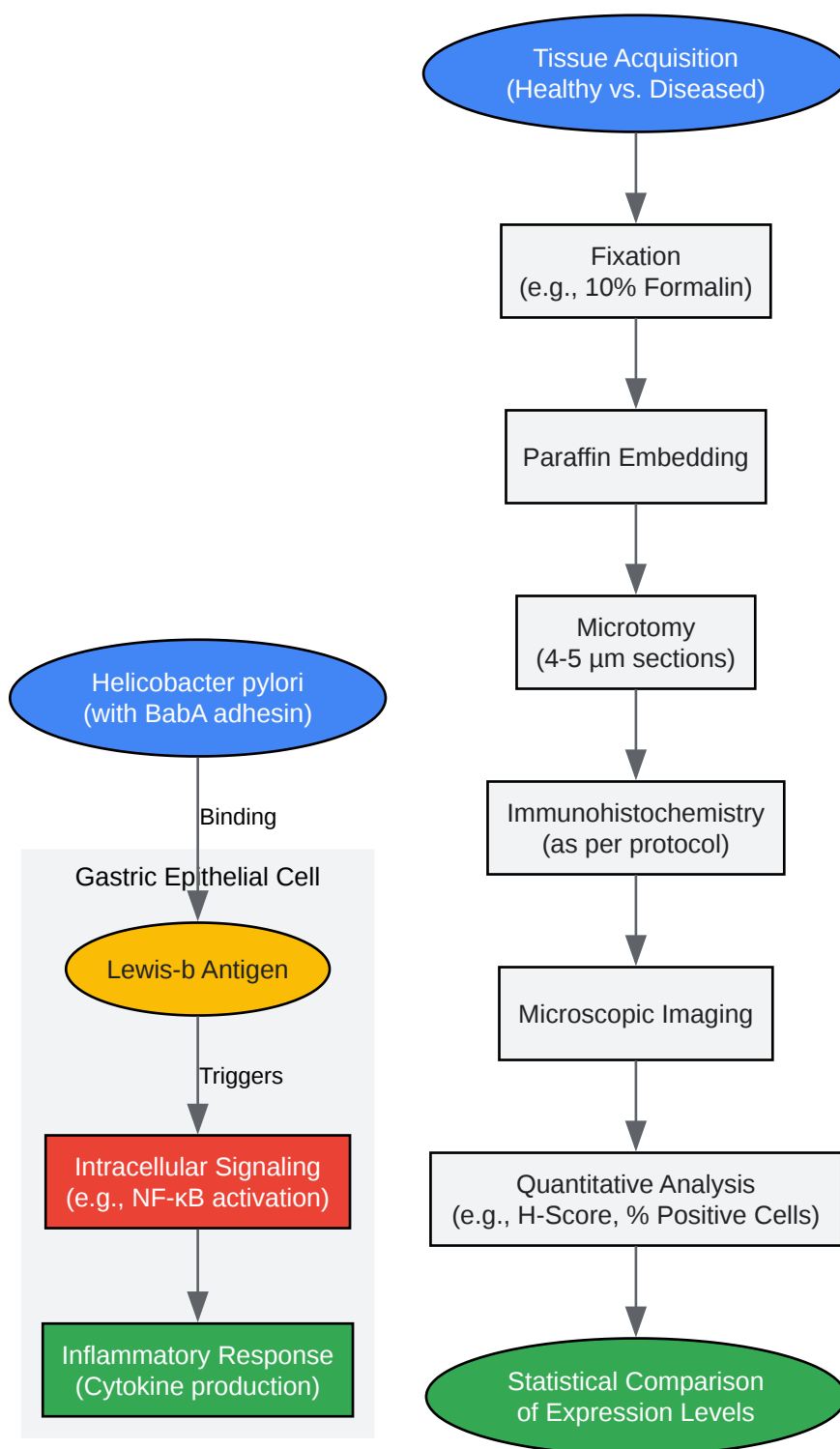
Signaling and Biological Roles of Lewis-b

While Le-b itself does not appear to have intrinsic signaling activity, its role as a cell surface receptor and adhesion molecule has significant downstream consequences.

Biosynthesis of Lewis-b Antigen

The synthesis of Le-b is a multi-step enzymatic process involving fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes.[\[8\]](#)[\[9\]](#)





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